molecular formula C10H18N2O3 B173802 Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate CAS No. 179686-38-5

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

Cat. No. B173802
M. Wt: 214.26 g/mol
InChI Key: ITRUBUQWGNAYGG-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C10H18N2O3 . It has an average mass of 214.262 Da and a monoisotopic mass of 214.131744 Da .


Synthesis Analysis

A practical synthesis of (S)-tert-butyl 3-methyl-1,4-di­azepane-1-carboxylate has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate consists of 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 373.1±35.0 °C at 760 mmHg, and a flash point of 179.4±25.9 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its ACD/LogP is -0.70 .

Scientific Research Applications

Application 1: Synthesis of Biologically Active Natural Products

  • Summary of the Application: Tert-butyl compounds are used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These compounds are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .
  • Methods of Application: The synthesis starts from commercially available materials. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .
  • Results or Outcomes: The synthesized compounds were characterized by spectral data. Indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Application 2: Synthesis of Novel Organic Compounds

  • Summary of the Application: Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
  • Methods of Application: These derived compounds have shown a wide spectrum of biological activities. The incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
  • Results or Outcomes: These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Application 3: Synthesis of Indiacen A and Indiacen B

  • Summary of the Application: Tert-butyl compounds are used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These compounds are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .
  • Methods of Application: The synthesis starts from commercially available materials. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .
  • Results or Outcomes: The synthesized compounds were characterized by spectral data. Indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Application 4: Reaction with N,N-dimethylformamide dimethyl acetal

  • Summary of the Application: Tert-butyl compounds, such as tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, react with N,N-dimethylformamide dimethyl acetal, which is known to readily react with substrates containing an active methylene group .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Application 5: Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

  • Summary of the Application: This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
  • Methods of Application: The synthesis starts from commercially available materials. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .
  • Results or Outcomes: The synthesized compounds were characterized by spectral data. Indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Application 6: Reaction with N,N-dimethylformamide dimethyl acetal

  • Summary of the Application: Tert-butyl compounds, such as tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, react with N,N-dimethylformamide dimethyl acetal, which is known to readily react with substrates containing an active methylene group .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate can be used as a biochemical reagent that can be used as a biological material or organic compound for life science related research . This suggests potential future directions in life science research.

properties

IUPAC Name

tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-8(13)7-12/h4-7H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRUBUQWGNAYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620859
Record name tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

CAS RN

179686-38-5
Record name tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl N-(3-aminopropyl)-N-(tert-butoxycarbonyl)glycinate (10.2 g) in tetrahydrofuran (THP)/methanol (2/1, 300 mL) was added 1M aqueous lithium hydroxide solution (60 mL). The resultant mixture was stirred at room temperature overnight. An additional 20 ML of 1M aqueous lithium hydroxide solution was added and the mixture was stirred for 6 h. Solvent was removed under reduced pressure, and the residue was dissolved in 50 mL of methanol and 200 mL of toluene and concentrated in vacuo. To the residue in dichloromethane (300 mL) was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 9.6 g) and 1-hydroxybenzotriazole (HOBT, 6.8 g). The mixture was stirred at room temperature for three days, then treated with saturated aqueous ammonium chloride solution and extracted with three portions of ethyl acetate. The combined organics were washed with brine, dried over sodium sulfate and concentrated. The residue was purified by chromatography (silica gel, eluting with 4 to 5% [10:1 methanol/aqueous ammonium hydroxide] in dichloromethane) to yield the title compound. MS 215.0 (M+1).
Name
methyl N-(3-aminopropyl)-N-(tert-butoxycarbonyl)glycinate
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
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resultant mixture
Quantity
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Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl N-(3-aminopropyl)-N-(tert-butoxycarbonyl)glycinate (10.2 g) in tetrahydrofuran (THF)/methanol (2/1, 300 mL) was added 1M aqueous lithium hydroxide solution (60 mL). The resultant mixture was stirred at room temperature overnight. An additional 20 mL of 1M aqueous lithium hydroxide solution was added and the mixture was stirred for 6 h. Solvent was removed under reduced pressure, and the residue was dissolved in 50 mL of methanol and 200 mL of toluene and concentrated in vacuo. To the residue in dichloromethane (300 mL) was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 9.6 g) and 1-hydroxybenzotriazole (HOBT, 6.8 g). The mixture was stirred at room temperature for three days, then treated with saturated aqueous ammonium chloride solution and extracted with three portions of ethyl acetate. The combined organics were washed with brine, dried over sodium sulfate and concentrated. The residue was purified by chromatography (silica gel, 4 to 5% methanol/aqueous ammonium hydroxide (10:1) in dichloromethane) to yield the title compound. LS/MS 215.0 (M+1).
Name
methyl N-(3-aminopropyl)-N-(tert-butoxycarbonyl)glycinate
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
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Quantity
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Type
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